

In-Silico and Experimental Toxicity Profile of Allyl Cyclohexyloxyacetate: A Comparative Guide

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Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico and experimental toxicity profiles of **Allyl Cyclohexyloxyacetate**, a fragrance ingredient, alongside two structurally similar alternatives: Allyl Cyclohexanepropionate and Allyl Phenoxyacetate. The aim is to offer a comprehensive overview for researchers and professionals in drug development and chemical safety assessment, leveraging computational predictions and experimental data to inform safety and risk evaluations.

Comparative Analysis of Toxicity Data

The following tables summarize the available in-silico and experimental toxicity data for **Allyl Cyclohexyloxyacetate** and its selected alternatives.

Table 1: In-Silico Toxicity Predictions

In-silico toxicity predictions for these compounds are often conducted as part of comprehensive safety assessments by organizations like the Research Institute for Fragrance Materials (RIFM). While specific quantitative prediction values from models like DEREK Nexus or TOPKAT are often proprietary, the methodologies involve expert rule-based and statistical-based approaches to predict various toxicity endpoints. The metabolism of allyl phenoxyacetate and **allyl cyclohexyloxyacetate** has been predicted using the OECD QSAR Toolbox,

indicating hydrolysis to allyl alcohol and the corresponding acid as a primary metabolic pathway.[1]

Compound	Cramer Classification	Predicted Genotoxicity	Predicted Skin Sensitization
Allyl Cyclohexyloxyacetate	Class II (Intermediate) [2]	No concern for genotoxic potential based on read-across. [3]	The chemical structure suggests a potential to react with skin proteins.[3]
Allyl Cyclohexanepropionate	Class II (Intermediate) [2]	Not expected to be genotoxic.[4]	Considered a skin sensitizer based on read-across.[4]
Allyl Phenoxyacetate	Not explicitly found	Negative in BlueScreen assay, indicating a lack of genotoxic concern.[5]	Considered a skin sensitizer.[1]

Table 2: Experimental Toxicity Data

Experimental data provides a crucial benchmark for the validation and interpretation of in-silico predictions. The following data has been compiled from published safety assessments and databases.

Toxicity Endpoint	Allyl Cyclohexyloxyacetate	Allyl Cyclohexanepropionate	Allyl Phenoxyacetate
Acute Oral Toxicity (LD50)	620 mg/kg bw (rat)[1]	480 mg/kg (rat)[6]	835 mg/kg bw (rat)[1]
Repeated Dose Toxicity (NOAEL)	Read-across from Allyl Cyclohexanepropionate: 7.5 mg/kg/day[3]	No adverse effects observed up to 215 mg/kg bw/day in a 52-week study.[7]	Data not available
Genotoxicity (Ames Test)	Negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation.[3]	Negative in Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538. [2]	Negative in BlueScreen assay.[5]
Developmental & Reproductive Toxicity (NOAEL)	Read-across from Allyl Cyclohexanepropionate: 75 mg/kg/day[3]	75 mg/kg/day (based on transient reductions in pup body weights at maternally toxic doses).[4]	Data not available
Skin Sensitization	Positive response in a local lymph node assay, but suggested to be due to irritant responses.[3]	Positive in 8 out of 10 volunteers in a 24-hour patch test.[7]	Positive results in a human maximization test.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the standard protocols for key toxicity assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

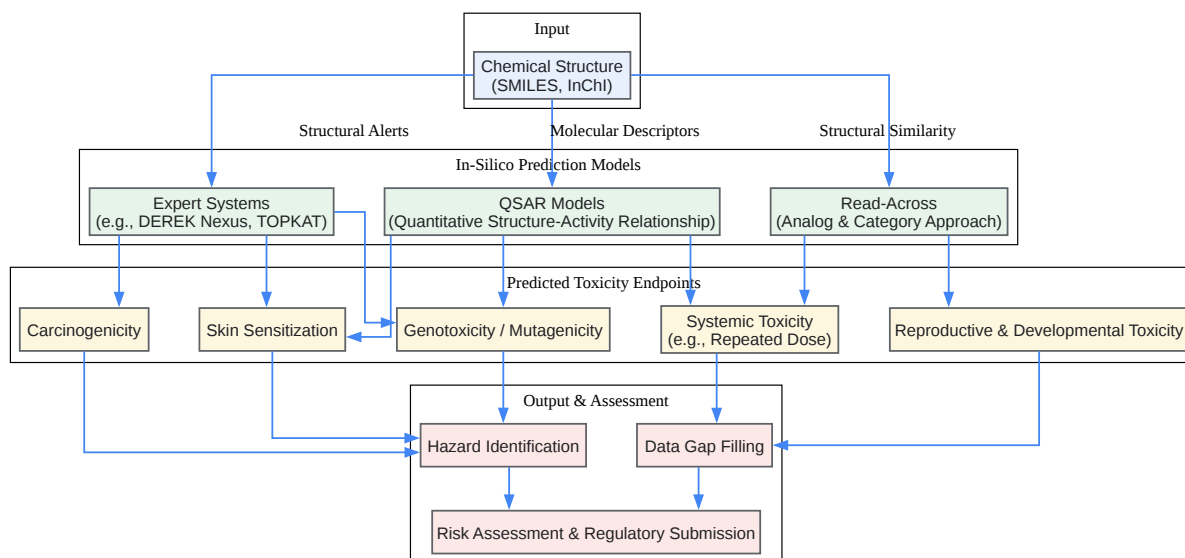
This test evaluates the potential of a substance to induce gene mutations in bacteria. Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium. The number of revertant colonies is compared to that of the negative control to determine the mutagenic potential.

Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD Guideline 407

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days. The test substance is administered daily to several groups of rodents at different dose levels. During the study, clinical observations, body weight, food and water consumption, hematology, and clinical biochemistry are monitored. At the end of the study, a gross necropsy and histopathological examination of organs and tissues are performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Visualization of In-Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for the in-silico prediction of chemical toxicity, a process that integrates various computational models to assess potential hazards.



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Caption: Workflow for in-silico toxicity prediction.

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References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. vigon.com [vigon.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
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